Epirubicina

Descripción general

Descripción

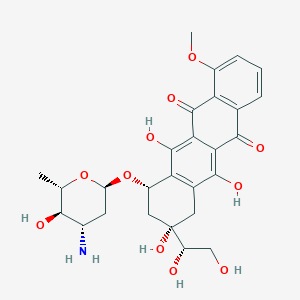

Epirubicinol is a metabolite of the anthracycline drug epirubicin, which is widely used in chemotherapy. Epirubicinol is formed through the reduction of the C-13 keto group of epirubicin. This compound retains the antitumor properties of its parent compound and is involved in the therapeutic effects and side effects associated with epirubicin treatment.

Aplicaciones Científicas De Investigación

Pharmacological Profile

Epirubicinol is primarily recognized for its role as an active metabolite of epirubicin, exhibiting similar pharmacological properties. It acts by intercalating DNA and inhibiting topoisomerase II, leading to cell cycle arrest and apoptosis in cancer cells. The compound's pharmacokinetics have been modeled to predict systemic exposure and organ-specific effects, providing insights into its therapeutic potential .

Cancer Treatment

Epirubicinol has been evaluated in various cancer types, particularly breast cancer, liver cancer, and gastric cancer. Its applications include:

- Breast Cancer : Studies indicate that epirubicinol enhances the pathological complete response (pCR) rates when used in neoadjuvant chemotherapy settings. A univariate analysis demonstrated that higher doses of epirubicin (and by extension, its metabolite epirubicinol) correlate with improved pCR rates .

- Hepatocellular Carcinoma (HCC) : Research shows that epirubicin can enhance the anti-cancer effects of radioactive iodine-125 seed implantation in HCC through the JAK/STAT1 signaling pathway . This combination therapy may improve treatment outcomes while minimizing side effects.

- Combination Therapies : Epirubicinol is often used in conjunction with other agents like trastuzumab and paclitaxel to enhance anti-tumor efficacy .

Cardiovascular Implications

While primarily used for its anti-cancer properties, epirubicin and its metabolites are also linked to cardiotoxicity. Long-term studies have shown an increased incidence of heart failure among patients treated with epirubicin, highlighting the need for careful monitoring during treatment . Understanding these risks is crucial for optimizing treatment regimens.

Dosage and Efficacy

Research has demonstrated a clear relationship between dosage and treatment efficacy:

- A randomized study revealed that increasing the dose of epirubicin from 40 mg/m² to 90 mg/m² significantly improved response rates in metastatic breast cancer patients without increasing toxicity .

- Another study indicated that doubling the dose intensity (DI) of epirubicin monotherapy led to higher complete response rates but did not significantly affect overall survival or time to progression .

Case Studies and Research Findings

Several studies have provided valuable insights into the efficacy and safety profile of epirubicinol:

Mecanismo De Acción

- The binding of Epirubicinol to DNA triggers DNA cleavage by topoisomerase II, resulting in cytocidal (cell-killing) activity .

Target of Action

Mode of Action

Pharmacokinetics

Análisis Bioquímico

Biochemical Properties

Epirubicinol interacts with DNA in a variety of ways, including intercalation (squeezing between the base pairs), DNA strand breakage, and inhibition of the enzyme topoisomerase II . These interactions disrupt the synthesis and function of DNA, contributing to Epirubicinol’s antitumor effects .

Cellular Effects

Epirubicinol exhibits cytotoxic activity, although its in vivo concentrations are unlikely to reach levels sufficient to produce cytotoxic effects . It interferes with DNA synthesis and function, leading to cell death . The compound’s cytotoxic effects may also involve binding to cell membranes and plasma proteins .

Molecular Mechanism

Epirubicinol exerts its effects at the molecular level primarily through its interaction with DNA and topoisomerase II . By intercalating DNA strands, it inhibits DNA and RNA synthesis . It also triggers DNA cleavage by topoisomerase II, leading to cell death .

Temporal Effects in Laboratory Settings

The pharmacokinetics of Epirubicin, from which Epirubicinol is derived, can be described by a 3-compartment model, with half-life values of 3.2 minutes, 1.2 hours, and 32 hours for each phase . This suggests that the effects of Epirubicinol may change over time in laboratory settings.

Dosage Effects in Animal Models

While specific studies on Epirubicinol’s dosage effects in animal models are limited, research on Epirubicin suggests that its effects are dose-dependent

Metabolic Pathways

Epirubicinol is a metabolite of Epirubicin, formed through the reduction of the C-13 keto-group . Other metabolites of Epirubicin include 2 glucuronides and 4 aglycones . These metabolic pathways, unique to Epirubicin metabolism in humans, might explain the better tolerability of Epirubicin compared to Doxorubicin .

Transport and Distribution

Epirubicin, the parent compound of Epirubicinol, is extensively distributed into tissues . Its elimination is predominantly biliary, with less than 15% of the drug excreted in the urine . This suggests that Epirubicinol may also be widely distributed within cells and tissues.

Subcellular Localization

Given that Epirubicin, its parent compound, interacts with DNA and topoisomerase II , it is likely that Epirubicinol is also localized in the nucleus where these molecules are found

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Epirubicinol is primarily synthesized through the metabolic reduction of epirubicin in the body. The reduction of the C-13 keto group in epirubicin results in the formation of epirubicinol. This process can be replicated in vitro using specific reducing agents under controlled conditions.

Industrial Production Methods: Industrial production of epirubicinol involves the biotransformation of epirubicin using microbial or enzymatic systems. These systems are designed to mimic the metabolic pathways in the human body, ensuring the efficient conversion of epirubicin to epirubicinol. The process typically involves the use of specific strains of bacteria or enzymes that catalyze the reduction reaction.

Análisis De Reacciones Químicas

Types of Reactions: Epirubicinol undergoes various chemical reactions, including:

Oxidation: Epirubicinol can be oxidized back to epirubicin under certain conditions.

Reduction: Further reduction of epirubicinol can lead to the formation of other metabolites.

Substitution: Epirubicinol can undergo substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation: Reformation of epirubicin.

Reduction: Formation of dihydro derivatives.

Substitution: Formation of substituted epirubicinol derivatives with modified pharmacological properties.

Comparación Con Compuestos Similares

Doxorubicinol: A metabolite of doxorubicin with similar antitumor properties.

Daunorubicinol: A metabolite of daunorubicin, another anthracycline used in chemotherapy.

Idarubicinol: A metabolite of idarubicin, known for its potent antitumor activity.

Comparison: Epirubicinol is unique due to its specific metabolic pathway and the distinct spatial orientation of its hydroxyl group at the 4’ carbon of the sugar moiety. This difference in chirality may account for its faster elimination and reduced toxicity compared to other anthracycline metabolites. Additionally, epirubicinol’s formation and activity are closely linked to the therapeutic and side effect profiles of epirubicin, making it a critical compound in understanding and optimizing anthracycline-based cancer treatments.

Actividad Biológica

Epirubicinol, a metabolite of epirubicin, has garnered attention for its biological activity, particularly in the context of cancer treatment. This article provides a comprehensive overview of epirubicinol's mechanisms of action, pharmacokinetics, clinical efficacy, and safety profile based on diverse research findings.

Epirubicinol exhibits antitumor properties through several mechanisms:

- DNA Intercalation : Similar to its parent compound epirubicin, epirubicinol intercalates into DNA, disrupting the double helix structure and inhibiting DNA replication and transcription .

- Topoisomerase II Inhibition : It stabilizes the topoisomerase II-DNA complex, preventing the religation of DNA strands after they have been cleaved. This action is crucial in halting cancer cell proliferation .

- Cytotoxicity : Epirubicinol induces cytotoxic effects by promoting apoptosis in cancer cells, which is mediated through various signaling pathways that lead to programmed cell death .

Pharmacokinetics

The pharmacokinetic profile of epirubicinol is essential for understanding its therapeutic potential:

- Absorption : Epirubicin is absorbed rapidly with a bioavailability of nearly 100% .

- Volume of Distribution : The volume of distribution ranges from 21 to 27 L/kg depending on the administered dose .

- Protein Binding : It has a high protein binding rate of approximately 77%, which influences its distribution and therapeutic efficacy .

Clinical Efficacy

Epirubicinol has been evaluated in various clinical settings, particularly in breast cancer:

- High-Dose Regimens : A study involving 565 operable breast cancer patients demonstrated that higher doses of epirubicin (100 mg/m²) significantly improved disease-free survival (DFS) and overall survival (OS) compared to lower doses (50 mg/m²) after five years of follow-up .

| Treatment Group | Dose (mg/m²) | DFS Improvement | OS Improvement |

|---|---|---|---|

| FEC 50 | 50 | Baseline | Baseline |

| FEC 100 | 100 | Significant | Significant |

- Combination Therapies : In metastatic breast cancer, epirubicin combined with cyclophosphamide showed comparable efficacy to other regimens. The objective response rates were 65% for epirubicin-paclitaxel combinations versus 55% for epirubicin-cyclophosphamide combinations .

Safety Profile

The safety profile of epirubicinol is critical for its clinical use:

- Adverse Effects : Common adverse effects include leukopenia, nausea, vomiting, and cardiotoxicity. Notably, a recent analysis highlighted unexpected adverse drug reactions such as hepatic artery stenosis and gait apraxia associated with epirubicin use .

| Adverse Effects | Incidence (%) |

|---|---|

| Leukopenia | High |

| Nausea/Vomiting | Moderate |

| Cardiotoxicity | Significant |

| Gait Apraxia | Emerging Concern |

Case Studies

Several case studies have illustrated the real-world implications of epirubicinol's use:

- Breast Cancer Treatment : A cohort study involving neoadjuvant chemotherapy with epirubicin reported high pathological complete response rates, indicating effective tumor reduction prior to surgery. The study compared outcomes with pegylated liposomal doxorubicin and found no significant difference in efficacy but noted differences in toxicity profiles .

- Adverse Drug Reactions Analysis : A retrospective analysis from the FDA Adverse Event Reporting System (FAERS) identified over 3919 cases linked to epirubicin use. Among these, significant adverse reactions were reported, emphasizing the need for careful monitoring during treatment .

Propiedades

IUPAC Name |

(7S,9S)-7-[(2R,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-[(1S)-1,2-dihydroxyethyl]-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31NO11/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15-17,22,29-31,33,35-36H,6-9,28H2,1-2H3/t10-,13-,15-,16-,17-,22-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKZRZOVSJNSBFR-QXAZHNFISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CO)O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)([C@H](CO)O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

545.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76155-56-1 | |

| Record name | 13-Dihydro-4'-epidoxorubicin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076155561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EPIRUBICINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9YZM874P44 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.